6-(Trifluoromethyl)piperidine-2,4-dione
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Overview
Description
6-(Trifluoromethyl)piperidine-2,4-dione is a versatile small molecule scaffold with the molecular formula C6H6F3NO2 and a molecular weight of 181.11 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of piperidine-2,4-dione with trifluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of 6-(Trifluoromethyl)piperidine-2,4-dione may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
6-(Trifluoromethyl)piperidine-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)piperidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects . The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(Trifluoromethyl)piperidine-2,4-dione include:
- 2-(Trifluoromethyl)piperidine
- 4-(Trifluoromethyl)piperidine
- 3-(Trifluoromethyl)piperidine
Uniqueness
This compound is unique due to the specific positioning of the trifluoromethyl group on the piperidine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions with molecular targets and makes it a valuable scaffold in various research and industrial applications .
Properties
IUPAC Name |
6-(trifluoromethyl)piperidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c7-6(8,9)4-1-3(11)2-5(12)10-4/h4H,1-2H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKWYGCQFOEDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CC1=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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